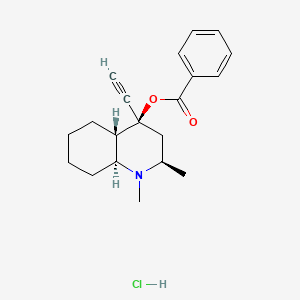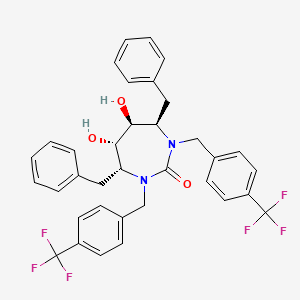
Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile dyeing, printing, and as a colorant in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 6-amino-4-hydroxy-naphthalene-2-sulphonic acid, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline, under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically isolated by filtration, washed, and dried before being packaged for use.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used to substitute the sulphonate groups, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce a range of oxidized derivatives.
Aplicaciones Científicas De Investigación
Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histology and cytology to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulphonate groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in applications requiring aqueous solutions and strong visual contrast.
Propiedades
Número CAS |
97925-90-1 |
|---|---|
Fórmula molecular |
C18H15K2N3O10S3 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
dipotassium;6-amino-4-hydroxy-5-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H17N3O10S3.2K/c19-15-5-4-11-8-14(33(25,26)27)10-16(22)17(11)18(15)21-20-12-2-1-3-13(9-12)32(23,24)7-6-31-34(28,29)30;;/h1-5,8-10,22H,6-7,19H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
MKGCWKNMAFCOPW-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


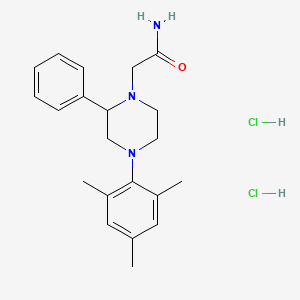

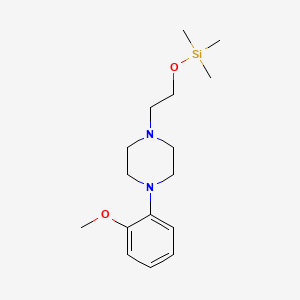
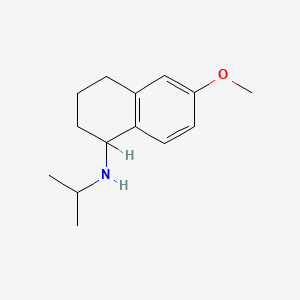
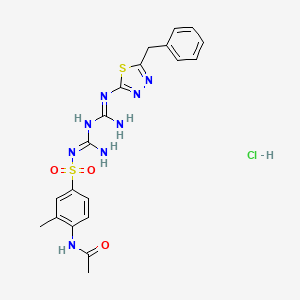
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)

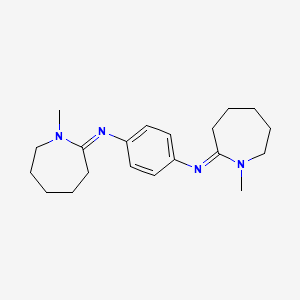
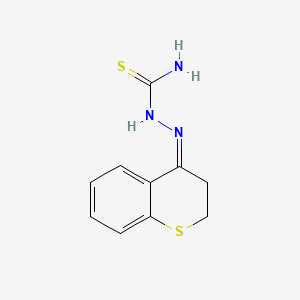
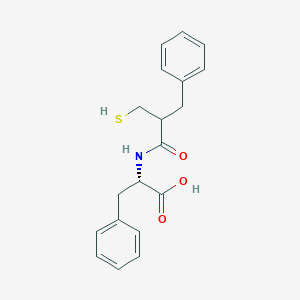
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)

